molecular formula BH3NaO4+ B15136201 Sodium;hydroperoxy(oxo)borane;hydrate

Sodium;hydroperoxy(oxo)borane;hydrate

Cat. No.: B15136201
M. Wt: 100.82 g/mol
InChI Key: MDGXUEVTGARGDK-UHFFFAOYSA-N
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Description

Sodium hydroperoxy(oxo)borane hydrate (IUPAC name: sodium;hydroperoxy(oxo)borane;hydrate) is a boron-containing compound with the molecular formula BH₂NaO₄·H₂O (monohydrate) or H₈BNaO₆ (tetrahydrate), depending on hydration state . It is commonly referred to as sodium perborate monohydrate or tetrahydrate in industrial contexts. Key properties include:

  • Monohydrate: Molecular weight = 99.82 g/mol; Topological polar surface area = 50.4 Ų; Hydrogen bond donors/acceptors = 1/4 .
  • Tetrahydrate: Molecular weight = 137.86 g/mol; ChemSpider ID = 10628890; CAS 10555-76-7 .

This compound is utilized as an oxidizing agent in detergents, disinfectants, and organic synthesis due to its ability to release hydrogen peroxide upon hydrolysis .

Properties

Molecular Formula

BH3NaO4+

Molecular Weight

100.82 g/mol

IUPAC Name

sodium;hydroperoxy(oxo)borane;hydrate

InChI

InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2/q;+1;

InChI Key

MDGXUEVTGARGDK-UHFFFAOYSA-N

Canonical SMILES

B(=O)OO.O.[Na+]

Origin of Product

United States

Preparation Methods

Sodium;hydroperoxy(oxo)borane;hydrate can be synthesized through the reaction of borax (sodium tetraborate) with hydrogen peroxide in the presence of a mineral acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods involve the crystallization of sodium perborate from aqueous solutions, followed by drying to obtain the hydrate form .

Chemical Reactions Analysis

Sodium;hydroperoxy(oxo)borane;hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic acid, methanol, and tungstophosphoric acid. Major products formed from these reactions include carboxylic acids, amides, and N-oxides .

Scientific Research Applications

Sodium;hydroperoxy(oxo)borane;hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;hydroperoxy(oxo)borane;hydrate involves the release of active oxygen species, such as hydrogen peroxide, upon dissolution in water. These oxygen species can then participate in various oxidation reactions, targeting specific molecular pathways and functional groups. The compound’s ability to generate hydroperoxide anions at lower pH levels enhances its reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Boron-Based Compounds

Sodium Perborate vs. Sodium Borohydride

Property Sodium Hydroperoxy(oxo)borane Hydrate (Monohydrate) Sodium Borohydride (NaBH₄)
Molecular Formula BH₂NaO₄·H₂O NaBH₄
Molecular Weight 99.82 g/mol 37.83 g/mol
Primary Use Oxidizing agent (H₂O₂ release) Reducing agent
Hydrogen Content 2.02 wt% (as H₂O₂) 10.6 wt% (as H⁻)
Stability Stable in dry conditions; hydrolyzes in water Reacts violently with water
Cost Moderate Lower (due to regeneration pathways)

Key Differences :

  • Sodium borohydride is a strong reductant, while sodium perborate acts as an oxidizer.
  • Sodium borohydride has higher hydrogen content but requires catalysts (e.g., Au@Cu₂O) for controlled hydrolysis . Sodium perborate releases H₂O₂ spontaneously in aqueous media .

Sodium Perborate vs. Ammonia Borane (NH₃BH₃)

Property Sodium Hydroperoxy(oxo)borane Hydrate Ammonia Borane
Hydrogen Storage Not applicable 19.6 wt% H₂
Decomposition Releases H₂O₂ Releases H₂ (exothermic)
Regeneration Not reported Challenging (irreversible dehydrogenation)
Applications Cleaning, oxidation reactions Solid-state hydrogen storage

Key Insights :

  • Ammonia borane outperforms sodium perborate in hydrogen storage but suffers from irreversibility and by-product formation (e.g., ammonia) .
  • Sodium perborate is more cost-effective for non-energy applications like disinfection .

Structural and Functional Analogues

Barium Metaborate Monohydrate (B₂BaO₄·H₂O)
  • Structure : Contains a borate anion (B₂O₄²⁻) complexed with barium and water.
  • Applications : Flame retardant, corrosion inhibitor .
  • Contrast : Unlike sodium perborate, barium metaborate lacks peroxide groups, limiting its oxidative utility.
Borane-Phosphine Complexes (e.g., P-BH₃ Derivatives)
  • Structure : Neutral or charged complexes with boron-phosphorus bonds.
  • Applications : Enhanced cellular uptake in drug delivery; redox-active catalysts .
  • Contrast : These compounds exhibit reducing properties, unlike the oxidizing sodium perborate .

Research Findings and Industrial Relevance

  • Hydrogen Peroxide Release: Sodium perborate monohydrate releases H₂O₂ more controllably than hydrogen peroxide alone, making it preferable in detergent formulations .
  • Environmental Impact : Sodium perborate is less toxic than halogenated oxidizers but requires careful disposal due to boron accumulation in water systems .

Q & A

Q. What are the optimal synthetic routes for sodium hydroperoxy(oxo)borane hydrate, and how can purity be validated?

Synthesis typically involves reacting sodium metaborate (NaBO₂) with hydrogen peroxide (H₂O₂) under controlled conditions. Evidence suggests that slow addition of H₂O₂ to a dilute NaBO₂ solution at 0–5°C promotes crystallization of NaBO₃·4H₂O . Purity is validated via:

  • X-ray diffraction (XRD) to confirm crystallinity and phase identity.
  • Thermogravimetric analysis (TGA) to quantify hydration states and detect decomposition intermediates .
  • Raman spectroscopy to verify peroxide (O–O) vibrational modes (~880 cm⁻¹) and borate-oxo bonds .

Q. How does hydration affect the stability of sodium hydroperoxy(oxo)borane hydrate?

Hydration stabilizes the peroxide group by forming hydrogen bonds, delaying thermal decomposition. Methodological approaches include:

  • Dynamic vapor sorption (DVS) to study water adsorption/desorption isotherms.
  • Isothermal calorimetry to measure heat flow during dehydration, correlating stability with hydration degree .

Advanced Research Questions

Q. What kinetic models best describe the thermal decomposition of NaBO₃·H₂O, and how do experimental conditions influence activation energy?

Decomposition follows a multi-step pathway:

Release of H₂O (endothermic).

Peroxide bond cleavage, releasing O₂ (exothermic).
Kinetic analysis via non-isothermal TGA/DSC with model-fitting (e.g., Flynn-Wall-Ozawa method) reveals activation energies (~80–120 kJ/mol). Maleic acid additives can lower onset temperatures by 20–30°C, altering decomposition pathways .

Q. How does sodium hydroperoxy(oxo)borane hydrate participate in redox reactions, and what spectroscopic methods track intermediate species?

In aqueous solutions, NaBO₃·H₂O acts as a mild oxidizer. Advanced methodologies include:

  • In situ UV-Vis spectroscopy to monitor peroxoborate intermediates (e.g., [B(OOH)₄]⁻) during reactions.
  • Electron paramagnetic resonance (EPR) to detect radical species (e.g., •OH) generated during H₂O₂ decomposition .

Q. What contradictions exist in reported crystallographic data for peroxoborate compounds, and how can they be resolved?

Discrepancies arise from differing hydration states and polymorphism. For example:

  • NaBO₃·H₂O may adopt monoclinic or orthorhombic structures depending on synthesis pH.
    Resolution strategies:
  • Synchrotron XRD for high-resolution phase identification.
  • Solid-state NMR (¹¹B, ¹⁷O) to distinguish boron coordination environments .

Methodological Guidance for Data Interpretation

Q. How can computational chemistry predict the reactivity of sodium hydroperoxy(oxo)borane hydrate in catalytic systems?

  • Density functional theory (DFT) calculates bond dissociation energies (BDEs) for peroxide bonds (O–O: ~200 kJ/mol) and boron-oxo bonds.
  • Many-body perturbation theory (MBPT) refines electron correlation effects, improving accuracy for reaction enthalpies (e.g., H₂O₂ release) .

Q. What experimental controls are critical when studying NaBO₃·H₂O in aqueous systems?

  • pH buffering (e.g., using borate buffers) to prevent hydrolysis to boric acid.
  • Oxygen scavengers (e.g., N₂ purging) to minimize parasitic O₂ interference in redox studies .

Key Research Challenges

  • Resolving discrepancies in hydration-dependent decomposition pathways.
  • Optimizing catalytic systems (e.g., Fe/Salen complexes) for selective oxidation using NaBO₃·H₂O .

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